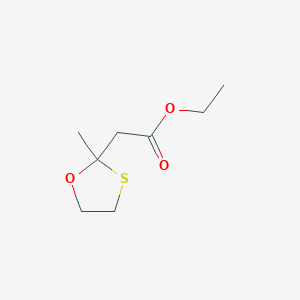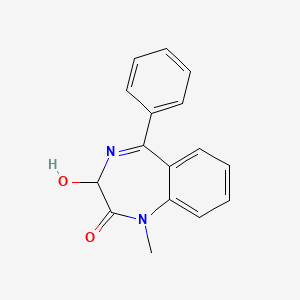![molecular formula C15H20 B14692651 1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene CAS No. 24871-30-5](/img/structure/B14692651.png)
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene is an organic compound with a complex structure It consists of a benzene ring substituted with a methyl group and a side chain containing a hepta-4,6-dien-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bonds in the side chain to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing double bonds.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, its interaction with enzymes can inhibit or activate certain metabolic reactions, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-ethylbenzene: Similar in structure but with an ethyl group instead of the hepta-4,6-dien-2-yl side chain.
1-methyl-4-(methylsulfinyl)benzene: Contains a methylsulfinyl group instead of the hepta-4,6-dien-2-yl side chain.
Uniqueness
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
24871-30-5 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene |
InChI |
InChI=1S/C15H20/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h5-6,8-11,14H,1,7H2,2-4H3/t14-/m0/s1 |
InChI Key |
XPCMQNXXPOZEHX-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)CC=CC(=C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC=CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


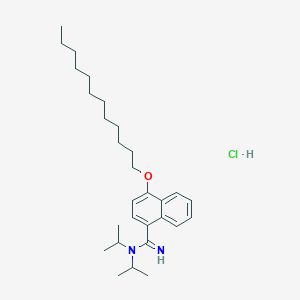
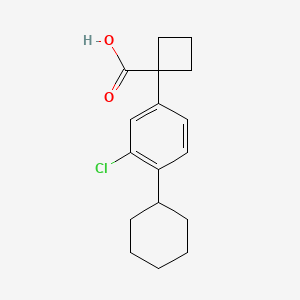
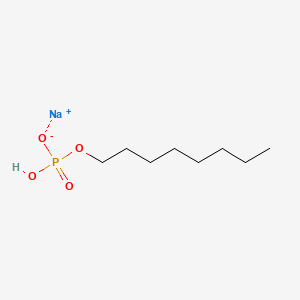
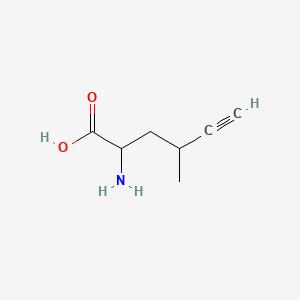

![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)
![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)

![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)
![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
